molecular formula C12H16N2O4S B11022028 N-cyclopentyl-4-methyl-3-nitrobenzenesulfonamide

N-cyclopentyl-4-methyl-3-nitrobenzenesulfonamide

Cat. No.: B11022028
M. Wt: 284.33 g/mol
InChI Key: NYMGTVITSQGRTK-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-methyl-3-nitrobenzenesulfonamide is a chemical compound with the molecular formula C12H16N2O4S and a molecular weight of 284.33 g/mol . It is characterized by the presence of a cyclopentyl group, a methyl group, a nitro group, and a sulfonamide group attached to a benzene ring.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-methyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopentyl-4-methyl-3-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its sulfonamide group, which is common in many drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-4-methyl-3-nitrobenzenesulfonamide is unique due to the presence of both the cyclopentyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance its potential as a versatile intermediate in organic synthesis and its interactions with biological targets .

Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

N-cyclopentyl-4-methyl-3-nitrobenzenesulfonamide

InChI

InChI=1S/C12H16N2O4S/c1-9-6-7-11(8-12(9)14(15)16)19(17,18)13-10-4-2-3-5-10/h6-8,10,13H,2-5H2,1H3

InChI Key

NYMGTVITSQGRTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)[N+](=O)[O-]

Origin of Product

United States

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